molecular formula C11H22O5Si B188341 3-(tert-Butyldimethylsilyloxy)glutaric Acid CAS No. 113794-48-2

3-(tert-Butyldimethylsilyloxy)glutaric Acid

Cat. No. B188341
CAS RN: 113794-48-2
M. Wt: 262.37 g/mol
InChI Key: OHPIOMMEWYTXCL-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsilyloxy)glutaric Acid, also known as 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, is a chemical compound with the molecular formula C11H20O4Si . It is used as a starting material for the preparation of labeling reagents .


Synthesis Analysis

A new synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride has been developed from citric acid . Citric acid is a commodity chemical and more than a million tons are produced every year by fermentation .


Molecular Structure Analysis

The molecular structure of 3-(tert-Butyldimethylsilyloxy)glutaric Acid is represented by the formula C11H20O4Si .


Chemical Reactions Analysis

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is employed as a starting material for the preparation of labeling reagents . It is also used as a building block in the synthesis of new phosphoramidites and modified solid supports .


Physical And Chemical Properties Analysis

The melting point of 3-(tert-Butyldimethylsilyloxy)glutaric Acid is between 79-81°C . It has a density of 1.030 g/mL . The compound is sensitive to moisture .

Scientific Research Applications

  • Analytical Applications in Disease Diagnosis:

    • Shigematsu et al. (2005) developed a sensitive method using tert-butyldimethylsilyl (tBDMS) derivatives for quantifying 3-hydroxyglutaric acid and glutaric acid in body fluids. This method is pivotal in diagnosing glutaric aciduria type 1 in newborns (Shigematsu et al., 2005).
  • Synthesis and Structural Analysis:

    • Takahashi et al. (2004) synthesized a novel carboxylic acid derivative containing the tert-butyl­carbamoyl group, derived from glutaric anhydride and tert-butyl­amine. This compound forms intermolecular hydrogen bonds, highlighting its potential in chemical synthesis and analysis (Takahashi et al., 2004).
    • Ried and Reiher (1987) discussed the synthesis of 2,6-Bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine, which involves double silylation of glutarimide. Their study focuses on the reactions and hydrolysis of these compounds to yield new heterocycles (Ried & Reiher, 1987).
  • Metabolic Research and Engineering:

    • Han et al. (2020) utilized metabolic engineering in Corynebacterium glutamicum to produce glutaric acid, an important dicarboxylic acid used in polymer synthesis. This research showcases the application of 3-(tert-Butyldimethylsilyloxy)glutaric Acid derivatives in biotechnological production processes (Han et al., 2020).
  • Biochemical and Clinical Studies:

    • Research by Kimura and Yamaguchi (1999) involved the use of tert.-butyldimethylsilyl derivatization in analyzing urinary acylglycine, contributing to the diagnosis of fatty acid oxidation disorders (Kimura & Yamaguchi, 1999).
    • Muskiet et al. (1981) developed a method for determining catecholamine metabolites in urine, using tert-butyldimethylsilyl derivatives for gas-chromatographic profiling. This method aids in diagnosing and monitoring patients with functional tumors and metabolic disorders (Muskiet et al., 1981).

Safety and Hazards

3-(tert-Butyldimethylsilyloxy)glutaric Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-(tert-Butyldimethylsilyloxy)glutaric Acid are not mentioned in the available resources, its use as a starting material for the preparation of labeling reagents and as a building block in the synthesis of new phosphoramidites and modified solid supports suggests potential applications in the field of chemical synthesis .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIOMMEWYTXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyldimethylsilyloxy)glutaric Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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